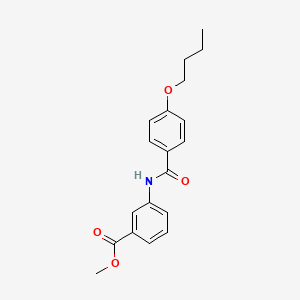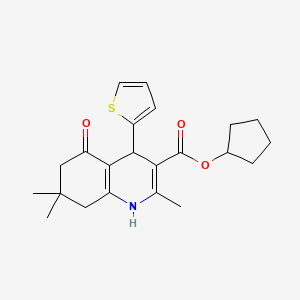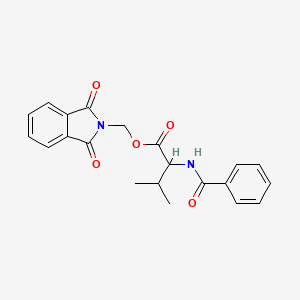![molecular formula C20H26ClFN2O B12489692 N'-{5-chloro-2-[(2-fluorobenzyl)oxy]benzyl}-N,N-diethylethane-1,2-diamine](/img/structure/B12489692.png)
N'-{5-chloro-2-[(2-fluorobenzyl)oxy]benzyl}-N,N-diethylethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
({5-CHLORO-2-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYL)[2-(DIETHYLAMINO)ETHYL]AMINE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a chlorinated phenyl group, a fluorinated phenyl group, and a diethylaminoethyl group, making it a subject of interest for researchers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ({5-CHLORO-2-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYL)[2-(DIETHYLAMINO)ETHYL]AMINE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 5-chloro-2-methoxybenzyl chloride with 2-fluorobenzyl alcohol under basic conditions to form the intermediate ({5-CHLORO-2-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYL)CHLORIDE. This intermediate is then reacted with diethylamine in the presence of a suitable catalyst to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. Common reagents used in the industrial synthesis include chlorinated solvents, bases such as sodium hydroxide, and catalysts like palladium on carbon.
Análisis De Reacciones Químicas
Types of Reactions
({5-CHLORO-2-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYL)[2-(DIETHYLAMINO)ETHYL]AMINE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro or fluoro positions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, ({5-CHLORO-2-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYL)[2-(DIETHYLAMINO)ETHYL]AMINE is studied for its potential as a pharmacological agent. Its interactions with biological targets are investigated to understand its effects on cellular processes.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Researchers are investigating its efficacy in treating various diseases, including cancer and neurological disorders.
Industry
In the industrial sector, this compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of ({5-CHLORO-2-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYL)[2-(DIETHYLAMINO)ETHYL]AMINE involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- ({5-CHLORO-2-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYL)[2-(DIMETHYLAMINO)ETHYL]AMINE
- ({5-CHLORO-2-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYL)[2-(METHYLAMINO)ETHYL]AMINE
Uniqueness
({5-CHLORO-2-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYL)[2-(DIETHYLAMINO)ETHYL]AMINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Propiedades
Fórmula molecular |
C20H26ClFN2O |
|---|---|
Peso molecular |
364.9 g/mol |
Nombre IUPAC |
N-[[5-chloro-2-[(2-fluorophenyl)methoxy]phenyl]methyl]-N',N'-diethylethane-1,2-diamine |
InChI |
InChI=1S/C20H26ClFN2O/c1-3-24(4-2)12-11-23-14-17-13-18(21)9-10-20(17)25-15-16-7-5-6-8-19(16)22/h5-10,13,23H,3-4,11-12,14-15H2,1-2H3 |
Clave InChI |
HLQFMKXVPCAVOZ-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCNCC1=C(C=CC(=C1)Cl)OCC2=CC=CC=C2F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(5-benzyl-4-methyl-1H-imidazol-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)butanamide](/img/structure/B12489613.png)
![N-(2-ethyl-6-methylphenyl)-2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12489628.png)

![5-(3,4-dimethoxyphenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B12489641.png)
![1-(4-bromophenyl)-6-{4-[(4-chlorobenzyl)oxy]phenyl}-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12489649.png)
![3-chloro-4-methoxy-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide](/img/structure/B12489650.png)

![N-[3-(pyrimidin-2-yloxy)benzyl]cyclopropanamine](/img/structure/B12489670.png)
![2-ethyl-4-[2-(4-methoxyphenyl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione](/img/structure/B12489671.png)
![Ethyl 3-{[(4-butoxyphenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12489672.png)


![(5E)-5-{[(2-chlorophenyl)amino]methylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12489678.png)
![N-[(5,6-dichloro-1,3-dioxoisoindol-2-yl)methyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B12489684.png)
